

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde physical properties

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Compound of Interest

Compound Name: 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

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An In-Depth Technical Guide to the Physical Properties of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

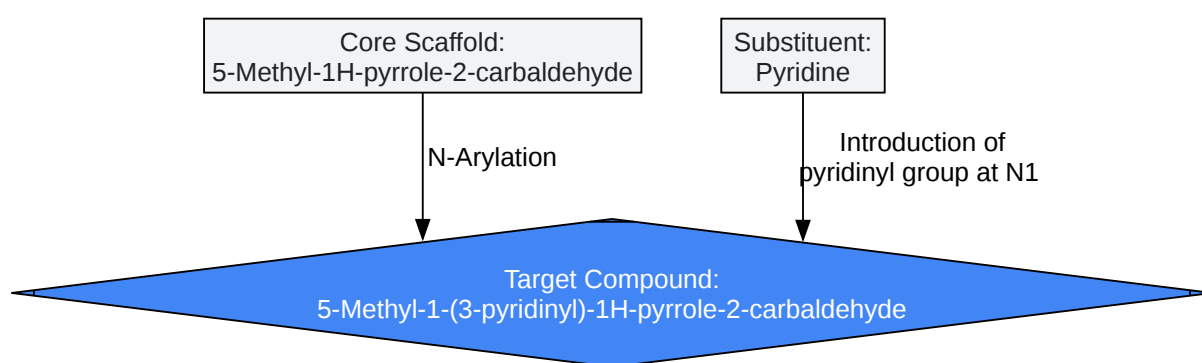
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde** (CAS No. 931985-65-8). Synthesizing data from supplier technical sheets and chemical databases, this document serves as a foundational resource for researchers, chemists, and drug development professionals. The guide covers the compound's chemical identity, its significance as a versatile synthetic building block, and its core physicochemical properties. Furthermore, it outlines the standard analytical methodologies essential for its characterization and discusses the causality behind these experimental choices, ensuring a framework for self-validating protocols. While empirical data for certain properties remain unpublished, this paper establishes a baseline for future investigative work.

Introduction and Strategic Importance

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring core, a structure known for its prevalence in biological systems and pharmaceutical agents.^[1] Its strategic importance is amplified by the presence of two key functional groups: a reactive aldehyde and a pyridinyl moiety. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations and cross-coupling reactions, making it a valuable precursor in the synthesis of more complex molecules.^[1]

This compound is particularly noted as a key intermediate in the development of pharmaceuticals, especially those targeting neurological disorders.[1] Beyond medicine, it is explored in material science for its potential to create novel polymers and coatings with enhanced durability.[1] Its unique structure may offer advantages over similar compounds, such as improved solubility or tailored reactivity, making it a compound of high interest.[1]

Diagram 1: Structural Relationship



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Caption: Logical construction of the target molecule from its core scaffolds.

Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its handling, reaction setup, purification, and formulation. The data summarized below has been consolidated from available technical sources.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
CAS Number	931985-65-8	[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1]
Molecular Weight	186.2 g/mol	[1]
Appearance	Yellow solid	[1]
Purity	≥ 95% (Determined by NMR)	[1]
Storage	Recommended at 0-8°C	[1]
Melting Point	Data not publicly available	[1]
Boiling Point	Data not publicly available	
Solubility	Data not publicly available; noted for potential improved solubility characteristics.[1]	

Analysis and Interpretation

- **Molecular Weight:** At 186.2 g/mol, the compound has a relatively low molecular weight, which is often desirable in drug discovery for adhering to guidelines like Lipinski's Rule of Five for oral bioavailability.
- **Appearance & Purity:** Its nature as a yellow solid is a key identifier for visual inspection. A purity of ≥95% confirmed by NMR indicates that the material is suitable for most synthetic and research applications without further purification.[1]
- **Storage and Stability:** The recommendation for refrigerated storage (0-8°C) suggests that the compound may be sensitive to heat or prolonged exposure to ambient conditions.[1] The aldehyde functionality can be susceptible to oxidation, and proper storage under an inert atmosphere, while not explicitly stated, is best practice to ensure long-term stability and prevent degradation.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of **5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde**, a suite of spectroscopic techniques is required. While full datasets are proprietary or unpublished, the following methodologies represent the authoritative standard for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ^1H and ^{13}C NMR would be essential.

- **Expertise & Causality:** ^1H NMR is the method of choice for confirming the proton environment. It would verify the presence of the methyl group, the distinct protons on the pyrrole and pyridine rings, and the characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm). The integration of these signals provides a quantitative proton count, validating the structure. ^{13}C NMR complements this by identifying all unique carbon atoms, including the carbonyl carbon of the aldehyde (typically δ 180-200 ppm). The purity statement of " $\geq 95\%$ (NMR)" signifies that this technique was used to quantify the compound against a standard, confirming its quality.^[1]

Mass Spectrometry (MS)

MS is a critical technique for confirming the molecular weight of a compound.

- **Expertise & Causality:** High-resolution mass spectrometry (HRMS) would be employed to determine the compound's exact mass. For a molecular formula of $\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}$, the expected monoisotopic mass is approximately 186.0793 Da. An experimental HRMS result matching this value to within a few parts per million (ppm) provides authoritative confirmation of the elemental composition, leaving no ambiguity. This technique is self-validating as it directly measures a fundamental physical property of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

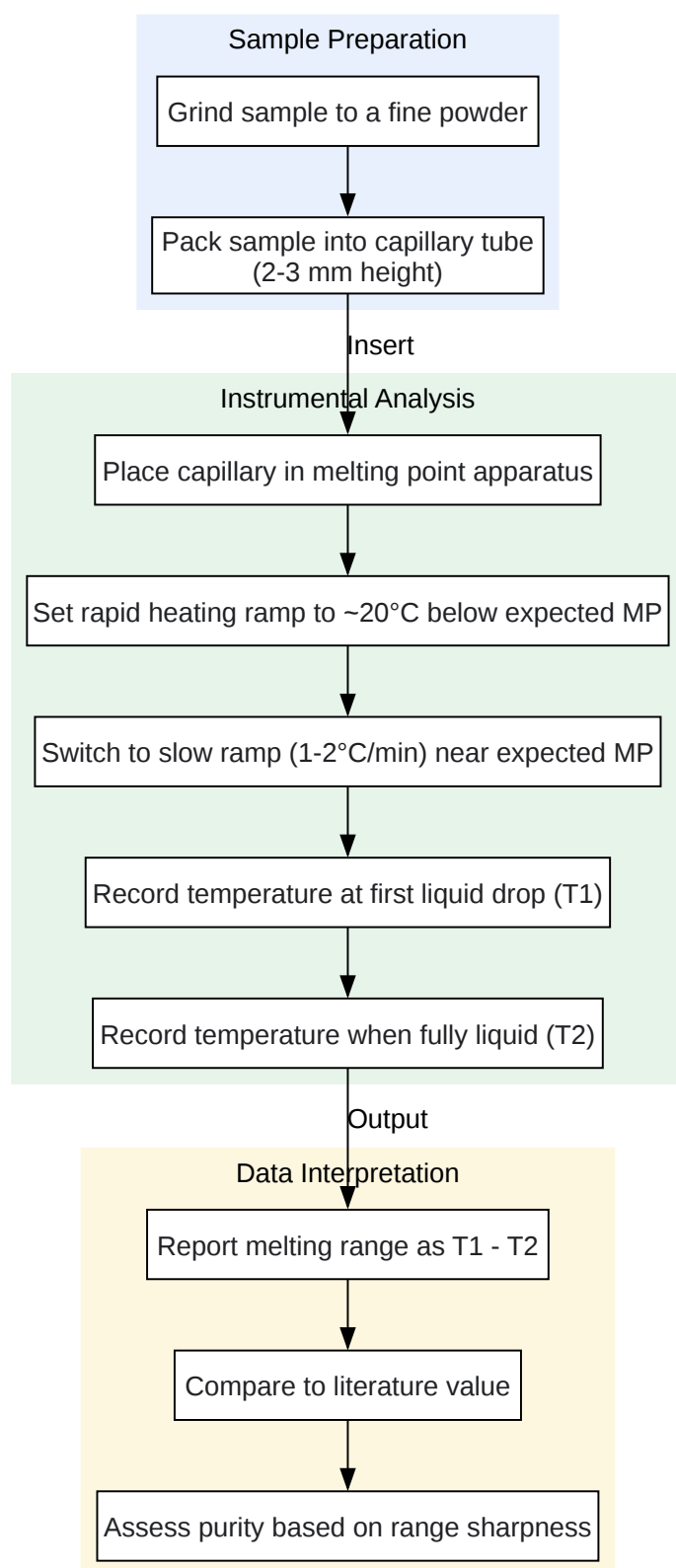
- **Expertise & Causality:** This technique is ideal for rapid confirmation of key structural features. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band around $1650\text{-}1700\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretch of the conjugated aldehyde.

Additional characteristic bands for aromatic C-H and C=C/C=N stretching would confirm the presence of the pyrrole and pyridine rings.

Exemplar Experimental Workflow: Melting Point Determination

Determining the melting point is a fundamental experiment to assess the purity of a solid crystalline compound. A sharp melting range typically indicates high purity, while a broad and depressed range suggests the presence of impurities.

Diagram 2: Workflow for Melting Point Determination



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Caption: Standard operating procedure for determining the melting point of a solid.

Gaps in Knowledge and Future Directions

A thorough review of public-domain data reveals significant gaps in the physicochemical profile of **5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde**. Specifically, empirical data for the following properties are lacking:

- **Melting Point:** Essential for purity assessment and as a key physical identifier.
- **Solubility:** Quantitative solubility data in a range of common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and aqueous systems is crucial for designing reaction conditions and for formulation in drug development.
- **Spectral Data:** While NMR is used for purity assessment, the publication of fully assigned ^1H and ^{13}C NMR spectra, along with IR and MS data, would provide an invaluable reference for researchers.
- **Crystal Structure:** X-ray crystallography would provide definitive proof of structure and insights into the solid-state packing and intermolecular interactions.

Future work should prioritize the experimental determination of these properties to build a complete and authoritative profile of this important synthetic intermediate.

Conclusion

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in both pharmaceutical and materials science, valued for its versatile synthetic handles.^[1] Its identity is defined by a molecular formula of $\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}$, a molecular weight of 186.2 g/mol, and its appearance as a yellow solid.^[1] While a complete public dataset of its physical properties is not yet available, this guide establishes a baseline of knowledge and outlines the authoritative analytical protocols required for its comprehensive characterization. The elucidation of its remaining physical properties will further enhance its utility and application in advanced scientific research.

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References

- 1. chemimpex.com [chemimpex.com]
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